5-Phenylhexa-3,5-dien-1-ol
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Overview
Description
5-Phenylhexa-3,5-dien-1-ol is an organic compound characterized by a phenyl group attached to a hexa-3,5-dien-1-ol backbone. This compound is notable for its conjugated diene system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenylhexa-3,5-dien-1-ol can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction of benzaldehyde with a suitable diene precursor, such as trimethylpenta-2,4-dienylsilane, in the presence of a base like sodium hydroxide . The reaction typically proceeds under mild conditions, yielding the desired product in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-Phenylhexa-3,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diene system to a saturated alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Saturated alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5-Phenylhexa-3,5-dien-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated diene systems.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Medicine: Explored for its potential therapeutic applications, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Phenylhexa-3,5-dien-1-ol involves its interaction with molecular targets through its conjugated diene system. This system can participate in various chemical reactions, including Diels-Alder reactions, which are crucial for its biological activity . The phenyl group can also engage in π-π interactions, enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
6-Phenylhexa-3,5-dien-2-one: Similar structure but with a ketone group instead of an alcohol.
3-Nitro-6-phenylhexa-3,5-dien-2-one: Contains a nitro group, leading to different reactivity and applications.
Uniqueness
5-Phenylhexa-3,5-dien-1-ol is unique due to its alcohol functional group, which imparts distinct reactivity compared to its ketone and nitro analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
CAS No. |
827325-03-1 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-phenylhexa-3,5-dien-1-ol |
InChI |
InChI=1S/C12H14O/c1-11(7-5-6-10-13)12-8-3-2-4-9-12/h2-5,7-9,13H,1,6,10H2 |
InChI Key |
YZXKWLFZISVQGW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C=CCCO)C1=CC=CC=C1 |
Origin of Product |
United States |
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